3-Hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
This compound belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives. Its chemical structure consists of a hexahydroimidazo[1,2-a]pyridin-1-ium core with a hydroxy group at position 3, a phenyl group at position 1, and a methoxyphenyl group at position 4. The systematic name is quite a mouthful, so let’s break it down:
IUPAC Name: 3-Hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
Preparation Methods
The synthetic routes for this compound involve the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine. Here’s a summary of the procedure:
-
Starting Materials
- 3-Hydroxy-4-methoxybenzoic acid
- Pyrrolidine
- 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU)
- N,N-diisopropylethylamine (DIPEA)
-
Reaction Steps
- Mix the starting materials in N,N-dimethylformamide (DMF).
- Stir the mixture at 40°C until completion (indicated by TLC).
- Dilute with brine and extract with ethyl acetate.
-
Industrial Production
- Industrial-scale production methods may involve modifications of the laboratory synthesis, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have pharmacological applications (e.g., antiviral, anticancer).
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism is context-dependent, but it likely involves interactions with specific molecular targets (enzymes, receptors) or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H23N2O2+ |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C20H23N2O2/c1-24-18-12-10-17(11-13-18)21-15-20(23,16-7-3-2-4-8-16)22-14-6-5-9-19(21)22/h2-4,7-8,10-13,23H,5-6,9,14-15H2,1H3/q+1 |
InChI Key |
MQNIQQRSPLTECZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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